1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol
Description
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a substituted phenyl group at the 1-position. The phenyl substituent contains a methoxy group at the 3-position and a nitro group at the 4-position.
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-11-6-8(2-3-10(11)13(15)16)12-5-4-9(14)7-12/h2-3,6,9,14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPVQBHMMZEOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265805 | |
| Record name | 1-(3-Methoxy-4-nitrophenyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-58-8 | |
| Record name | 1-(3-Methoxy-4-nitrophenyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=761440-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxy-4-nitrophenyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxy and nitro groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methoxy-4-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(3-methoxy-4-aminophenyl)pyrrolidin-3-ol .
Scientific Research Applications
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
1-(3-Chloro-benzyl)-pyrrolidin-3-ol (CAS 1033012-64-4)
- Structure : The phenyl ring is substituted with a chloro group instead of methoxy and nitro groups.
- Molecular Formula: C₁₁H₁₄ClNO (MW: 211.69 g/mol) vs. C₁₁H₁₄N₂O₄ (MW: 238.24 g/mol for the target compound).
- Key Differences :
- The chloro group is a moderately electron-withdrawing substituent, whereas the nitro group (strongly electron-withdrawing) and methoxy group (electron-donating) in the target compound create a unique electronic profile.
- The absence of a nitro group may reduce reactivity in reduction or nucleophilic substitution reactions .
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (CAS 1198180-92-5)
- Structure : Features a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.
- This substitution could improve blood-brain barrier penetration in therapeutic applications .
Variations in the Heterocyclic Core
1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine Hydrochloride (CAS 1417793-50-0)
- Structure : Replaces the pyrrolidine ring with a piperidine (6-membered) ring and introduces an amine group.
- Molecular Formula : C₁₃H₂₀ClN₃O₃ (MW: 313.77 g/mol).
- Key Differences :
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 1353985-21-3)
- Structure : Substitutes the phenyl ring with a pyrimidine heterocycle containing methoxy and methylthio groups.
- Molecular Formula : C₁₀H₁₅N₃O₂S (MW: 241.31 g/mol).
- The methylthio group (-SMe) may confer unique metabolic pathways or toxicity profiles .
Purity and Availability
- The target compound’s hydrochloride salt (1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride) is available at 95% purity, comparable to analogs like BD289167 (95% purity) .
- Synthetic routes for analogs often involve Suzuki couplings (e.g., pyrimidine derivatives) or reductive amination (e.g., piperidine derivatives), suggesting scalable methodologies for the target compound .
Electronic and Steric Effects
- The nitro group in the target compound enhances electrophilicity, making it susceptible to reduction reactions, whereas chloro or trifluoromethyl substituents in analogs prioritize stability .
- The methoxy group’s electron-donating nature may counteract the nitro group’s electron-withdrawing effects, creating a balanced electronic environment for intermediate reactivity .
Data Table: Key Properties of 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |
|---|---|---|---|---|---|
| This compound | Not Available | C₁₁H₁₄N₂O₄ | 238.24 | 3-methoxy, 4-nitro | N/A |
| 1-(3-Chloro-benzyl)-pyrrolidin-3-ol | 1033012-64-4 | C₁₁H₁₄ClNO | 211.69 | 3-chloro | N/A |
| 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol | 1198180-92-5 | C₁₁H₁₂F₃NO | 243.22 | 3-CF₃ | N/A |
| 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol | 1353985-21-3 | C₁₀H₁₅N₃O₂S | 241.31 | Pyrimidine, 6-methoxy, 2-SMe | 95% |
| 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride | 1417793-05-5 | C₁₁H₁₆ClN₃O₃ | 273.72 | 3-methoxy, 4-nitro, amine salt | 95% |
Biological Activity
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a methoxy group and a nitro group on the phenyl ring. Its molecular formula is C_{11}H_{14}N_{2}O_{3}, with a molecular weight of 238.24 g/mol. The structural features of this compound allow it to interact with various biological targets, which may modulate enzyme or receptor activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound can inhibit their growth effectively:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These findings position this compound as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have indicated that it may suppress the growth of cancer cells by inhibiting specific pathways involved in tumorigenesis. For instance, it has been noted that compounds with similar structural characteristics can target the epidermal growth factor receptor (EGFR), which is often mutated in various cancers.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest that it may interact with key enzymes or receptors within the body:
- Enzyme Modulation : The presence of both methoxy and nitro groups enhances the compound's ability to bind to enzymes, potentially altering their activity.
- Receptor Interaction : There is ongoing research into how this compound might affect receptor signaling pathways associated with cancer proliferation.
Synthesis
The synthesis of this compound typically involves constructing the pyrrolidine ring followed by the introduction of the methoxy and nitro groups. A common synthetic route includes:
- Formation of the pyrrolidine ring.
- Introduction of the methoxy group via methylation.
- Nitration of the phenyl ring to incorporate the nitro group.
This multi-step synthesis is crucial for obtaining high yields of the desired compound while maintaining its structural integrity.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into their potential therapeutic applications:
- Antimicrobial Efficacy : In vitro tests conducted on various pyrrolidine derivatives demonstrated significant antibacterial and antifungal properties, reinforcing the potential of this compound as an effective antimicrobial agent .
- Anticancer Research : A study focusing on compounds targeting EGFR mutants showed promising results in inhibiting cancer cell proliferation, suggesting that derivatives like this compound could be explored further for their anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
